5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of a methoxy group at the 5-position and a methyl group at the 3-position of the pyrazole ring distinguishes this compound from other pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with appropriate reagents to introduce the methoxy group at the 5-position. One common method involves the reaction of 5-amino-3-methyl-1H-pyrazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the pyrazolopyridine core . The reaction conditions often include refluxing in a suitable solvent such as 1,4-dioxane or acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable reaction conditions and readily available starting materials, can be applied to develop efficient production processes.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a scaffold for drug design, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation.
Biological Studies: It is used in studies to understand the biological activity of pyrazolopyridine derivatives and their interactions with various biological targets.
Chemical Research: The compound serves as a model system for studying the reactivity and functionalization of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as TRKs. These kinases are involved in signal transduction pathways that regulate cell proliferation, differentiation, and survival. By inhibiting TRKs, the compound can disrupt these pathways, leading to the inhibition of cancer cell growth . The molecular targets and pathways involved include the Ras/Erk, PLC-γ, and PI3K/Akt pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the methoxy and methyl substituents, making it less specific in its biological activity.
5-Fluoro-1H-pyrazolo[3,4-b]pyridine: Contains a fluorine atom at the 5-position instead of a methoxy group, which can alter its reactivity and biological properties.
3-Methyl-1H-pyrazolo[3,4-b]pyridine: Similar to the target compound but lacks the methoxy group, affecting its overall activity.
Uniqueness
The presence of both the methoxy and methyl groups in 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine contributes to its unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug design and other scientific research applications .
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-methoxy-3-methyl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H9N3O/c1-5-7-3-6(12-2)4-9-8(7)11-10-5/h3-4H,1-2H3,(H,9,10,11) |
InChI Key |
IYUDRZDGGRGHAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)OC |
Origin of Product |
United States |
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